2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone
Description
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-10-5-8(6-11(14)7-10)1-4-12(15)9-2-3-9/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMINXQCTGGKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644982 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-64-9 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopropylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Halogenation of Cyclopropyl Ketone Derivatives
A notable method for preparing halogenated cyclopropyl ketones involves radical halogenation of 2-(substituted phenyl)-1-cyclopropylethanone derivatives under photochemical conditions:
- Procedure : Dissolve 2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone in a suitable solvent (e.g., methanol, ethanol, 1,4-dioxane, tetrahydrofuran, dichloromethane, chloroform, acetonitrile, or propionitrile).
- Add a free radical initiator and a halogen source such as halohydantoin.
- Irradiate the reaction mixture with light to initiate radical halogenation.
- This yields 2-halogenated-2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone with improved yield and selectivity compared to traditional chlorination methods.
- Avoids use of highly toxic and corrosive chlorinating agents like sulfuryl chloride.
- Reduces formation of over-chlorinated byproducts.
- Environmentally friendlier and more suitable for scale-up.
This method is adapted from similar procedures reported for 2-(2-fluorophenyl)-1-cyclopropylethanone derivatives and can be extrapolated to the 3-chloro-5-fluoro substituted analogs.
Cyclopropanation via Sulfur Ylide Chemistry
Another approach involves the cyclopropanation of α,β-unsaturated ketones or enones bearing the substituted phenyl group:
- Use of sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of a strong base such as sodium hydride.
- Reaction performed in polar aprotic solvents like DMSO/THF at low temperatures (around −10 °C).
- The sulfur ylide reacts with the enone to form the cyclopropyl ketone ring with good yields (~70%).
- Temperature control and quenching procedures are critical to maximize yield and minimize side reactions.
This method is efficient for synthesizing cyclopropyl ketones with various aryl substitutions and can be adapted for 3-chloro-5-fluorophenyl substrates.
Use of α-Alkoxy Benzyl Phosphonates and Homer-Wadsworth-Emmons Reaction
A more complex synthetic route involves:
- Preparation of α-alkoxy p-chlorobenzyl phosphonate derivatives.
- Reaction of these phosphonates with cyclopropyl methyl ketone via the Homer-Wadsworth-Emmons reaction.
- This method allows for the construction of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone analogs, which can be modified to introduce fluorine substituents.
Though this method is more elaborate, it offers precise control over substitution patterns and stereochemistry.
Industrial Scale Considerations
Industrial synthesis often adapts the above methods with optimizations:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated control of reaction parameters to maximize yield and purity.
- Avoidance of hazardous reagents like sulfuryl chloride to improve safety and environmental compliance.
- Selection of solvents balancing solubility and environmental impact.
For example, chlorination using sulfuryl chloride in dichloromethane at low temperature yields only 70-80% product with significant byproducts and safety concerns, making radical halogenation under photochemical conditions preferable for scale-up.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Radical Halogenation (Photochemical) | 2-(3-chloro-5-fluorophenyl)-1-cyclopropylethanone, halohydantoin, free radical initiator, light, solvents like MeOH, DCM | 75-85 | High selectivity, environmentally friendly, scalable | Requires light source, radical control needed |
| Sulfur Ylide Cyclopropanation | Trimethylsulfoxonium iodide, NaH, DMSO/THF, low temp (-10 °C) | ~70 | Good yield, mild conditions | Sensitive to temperature, base handling |
| Homer-Wadsworth-Emmons Reaction | α-Alkoxy benzyl phosphonate, cyclopropyl methyl ketone, base | Variable | Precise substitution control | Multi-step, complex intermediates |
| Chlorination with Sulfuryl Chloride | Sulfuryl chloride, DCM, 0-5 °C | 70-80 | Simple reagents | Low yield, toxic reagents, byproducts |
Research Findings and Notes
- Radical halogenation methods have been shown to reduce the formation of dihalogenated byproducts, improving overall yield and purity.
- Temperature and solvent choice critically affect the yield and stereochemical outcome in sulfur ylide cyclopropanation.
- Industrial processes prioritize safety and environmental impact, favoring photochemical radical halogenation over traditional chlorination.
- The presence of electron-withdrawing groups (Cl, F) on the aromatic ring influences reactivity and selectivity in cyclopropanation and halogenation steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Ketones
Key Findings:
Cyclopropyl vs. Cyclobutyl Ketones: The cyclopropyl group in 2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone introduces greater ring strain than cyclobutyl analogs (e.g., 3-Chloro-5-fluorophenyl cyclobutyl ketone). This strain enhances reactivity, as seen in chloromethyl cyclopropyl ketone, which undergoes rapid ring-opening reactions . Cyclobutyl ketones exhibit lower strain and slower reaction kinetics. For example, cyclooctanone shows 79% residual ketone after 3 hours in tert-butyl alcohol, whereas cyclopropyl analogs react completely within 15 minutes .
Substituent Effects: The 3-chloro-5-fluorophenyl group in the target compound likely increases electrophilicity at the ketone carbonyl due to electron-withdrawing effects, similar to difluoro/methoxy-substituted propiophenones . Fluorine substituents improve solubility in non-polar solvents (e.g., CCl₄), as observed in cyclopropyl-containing ketones .
Reaction Pathways: Cyclopropyl ketones often yield multiple products under reaction conditions. This behavior may extend to the target compound.
Biological Activity
2-(3-Chloro-5-fluorophenyl)ethyl cyclopropyl ketone (CAS No. 898751-64-9) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
Chemical Structure and Properties
The compound features a cyclopropyl ketone moiety with a chloro and fluorine substituent on the phenyl ring. Its molecular formula is C12H12ClF, and it possesses distinct chemical properties that influence its biological interactions.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) can enhance its interaction with biological targets, potentially affecting various signaling pathways.
- Enzyme Inhibition : The compound is believed to inhibit certain enzymes involved in inflammatory responses, which may be linked to its ability to modulate cytokine production.
- Receptor Interaction : It may interact with receptors related to pain and inflammation, making it a candidate for further therapeutic exploration.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines, potentially through inhibition of Toll-like receptor (TLR) signaling pathways.
- Antimicrobial Properties : Some research indicates that similar compounds within its class exhibit antimicrobial activity, suggesting potential applications in treating infections .
- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Chloro-4-fluorophenyl)ethyl cyclopropyl ketone | Similar halogen substitutions | Inhibits TLR4-mediated cytokine production |
| 2-(3-Chloro-5-bromophenyl)ethyl cyclopropyl ketone | Bromine instead of fluorine | Varies in potency against specific targets |
| 2-(3-Chloro-5-methylphenyl)ethyl cyclopropyl ketone | Methyl substitution | Different pharmacological profile |
Case Studies and Research Findings
- Study on Cytokine Modulation : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .
- Anticancer Activity Assessment : In another research project, the compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed moderate absorption and bioavailability, indicating that further optimization could enhance its therapeutic efficacy .
Q & A
Q. Table 1. Comparison of Synthetic Routes
Q. Table 2. Conformational Energy Minima
| Conformer | Energy (kcal/mol) | Population (%) | Method |
|---|---|---|---|
| s-cis | 0.0 | 85 | Ab initio (HF/6-31G*) |
| s-trans | 1.2 | 15 | Ab initio (HF/6-31G*) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
